5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide
Description
5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide (CAS: Not explicitly provided) is a benzamide derivative featuring a phenolic hydroxy group at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position of the aromatic ring. The amide nitrogen is substituted with a pyridin-2-ylmethyl group. This compound is a key intermediate in synthesizing antiarrhythmic agents, particularly those targeting sodium or potassium ion channels . Its synthesis involves debenzylation of 5-benzyloxy-N-(2-pyridylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide using palladium-catalyzed hydrogenation, followed by purification .
Properties
IUPAC Name |
5-hydroxy-N-(pyridin-2-ylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h1-7,21H,8-9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBPSJGIVGOCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515996 | |
| Record name | 5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83526-32-3 | |
| Record name | 5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antiviral effects, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's ability to interact with biological targets.
- Trifluoroethoxy group : This group enhances lipophilicity and may improve the compound's bioavailability.
- Hydroxyl group : The presence of the hydroxyl group can influence the compound's interaction with enzymes and receptors.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound, particularly against viruses such as H5N1 and SARS-CoV-2. For instance:
- In vitro Studies : Compounds with similar structures demonstrated significant antiviral activity. For example, derivatives containing a trifluoromethyl group exhibited up to 93% inhibition against H5N1 at specific concentrations .
- Mechanism of Action : The mechanism involves virucidal effects at various stages of viral replication. Compounds were shown to inhibit the CoV-3CL protease, which is crucial for viral replication .
Structure-Activity Relationship (SAR)
The addition of various functional groups has been shown to affect the biological activity of related compounds:
- Trifluoromethyl Group : Enhances antiviral potency; for instance, a derivative with this group showed a significantly lower IC50 value (3.669 μM) compared to others .
- Hydroxyl Substitutions : Hydroxyl groups can increase solubility and enhance interactions with biological targets, which may lead to improved efficacy against viral infections.
Table 1: Antiviral Efficacy of Related Compounds
| Compound | Virus Target | IC50 (μM) | % Inhibition at 0.5 μmol/μL |
|---|---|---|---|
| Compound 8h | H5N1 | 3.669 | 93 |
| Compound 8f | H5N1 | 544.6 | 88 |
| Compound 14b | SARS-CoV-2 | 70.48 | Not specified |
This table summarizes the antiviral efficacy of compounds structurally related to this compound, emphasizing the impact of structural modifications on biological activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Antiarrhythmic Drug Development
Flecainide and Derivatives
Flecainide (N-(Piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, CAS: 54143-55-4) is a Class IC antiarrhythmic agent. Unlike the target compound, Flecainide has two trifluoroethoxy groups at positions 2 and 5 of the benzamide core. This structural difference reduces polarity (higher logP) and enhances sodium channel blockade efficacy, but it also increases metabolic stability compared to the hydroxy-substituted compound .
Key Differences :
- Substituent at Position 5 : Flecainide’s trifluoroethoxy group vs. the target compound’s hydroxy group.
- Amide Nitrogen Substitution : Flecainide uses a piperidinylmethyl group, improving receptor affinity, while the target compound employs a pyridinylmethyl group, likely altering pharmacokinetics .
U.S. Patent 4,339,587 Compound
This patent discloses 5-hydroxy-2-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide, which shares the hydroxy and trifluoroethoxy substituents with the target compound but differs in the amide nitrogen substitution (piperidylmethyl vs. pyridinylmethyl). The piperidylmethyl group enhances antiarrhythmic activity, suggesting that nitrogen heterocycle choice critically influences target binding .
Compounds with Shared Trifluoroethoxy Substituents
Lansoprazole and Derivatives
Lansoprazole (CAS: 103577-45-3), a proton pump inhibitor, contains a 2,2,2-trifluoroethoxy group but pairs it with a sulfinylbenzimidazole-pyridinylmethyl moiety. This structural divergence directs it toward H+/K+-ATPase inhibition rather than antiarrhythmic activity, illustrating how trifluoroethoxy groups can serve different roles depending on the scaffold .
Key Contrast :
- Therapeutic Target : Antiarrhythmic (target compound) vs. gastric acid suppression (Lansoprazole).
- Core Structure : Benzamide (target) vs. benzimidazole-sulfinyl (Lansoprazole).
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Table 2: Pharmacokinetic and Physicochemical Properties
| Compound | logP (Estimated) | Metabolic Pathway | Half-Life (Hours) | Therapeutic Use |
|---|---|---|---|---|
| Target Compound | ~2.5 | Glucuronidation | Not reported | Antiarrhythmic R&D |
| Flecainide | ~3.8 | CYP2D6 oxidation | ~20 | Arrhythmia treatment |
| Lansoprazole | ~2.0 | CYP2C19 sulfoxidation | ~1.5 | Gastric acid reduction |
Preparation Methods
Starting Materials and Intermediate Synthesis
The synthesis of 5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide typically begins with the preparation of 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid . This intermediate is synthesized via alkylation of 2,5-dihydroxybenzoic acid with trifluoroethyl bromide under basic conditions, followed by selective protection of the 5-hydroxyl group. Alternative routes involve the oxidation of 2-(2,2,2-trifluoroethoxy)acetophenone using potassium permanganate in acidic media, yielding the benzoic acid derivative with >90% efficiency.
The second critical precursor, 2-(aminomethyl)pyridine , is commercially available but may require purification via distillation or recrystallization to achieve >99% purity. Patent EP1918280A1 highlights the risk of diacylation during direct coupling with acid chlorides, necessitating stoichiometric control or the use of coupling agents like ethyl chloroformate.
Acid Chloride-Mediated Acylation
The most widely reported method involves converting 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 2-(aminomethyl)pyridine in anhydrous dichloromethane or tetrahydrofuran (THF) yields the target benzamide. This one-step process, however, risks forming N,N-diacylated byproducts if the amine is present in excess. To mitigate this, patents EP1918280A1 and US20100056794A1 recommend slow addition of the acid chloride to a cooled (0–5°C) solution of the amine, maintaining a molar ratio of 1:1.05 (acid chloride:amine).
Microwave-Assisted Coupling
Building on methodologies from patent EP3333162A1, microwave irradiation has been adapted for benzamide synthesis. A mixture of 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid , 2-(aminomethyl)pyridine , and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO) is subjected to microwave radiation at 150°C for 10–15 minutes. This approach reduces reaction times from hours to minutes while achieving yields of 94–97%.
Reaction Optimization and Process Control
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance microwave absorption and solubility of intermediates, whereas dichloromethane minimizes side reactions in conventional heating. Temperature control is critical during acid chloride formation; exceeding 40°C during SOCl₂ reactions leads to decomposition of the acid chloride, reducing yields by 15–20%.
Protecting Group Strategies
To prevent oxidation or unintended acylation of the phenolic hydroxyl group, temporary protection using acetyl or tert-butyldimethylsilyl (TBDMS) groups is employed. For example, acetylation with acetic anhydride in pyridine, followed by deprotection using aqueous sodium hydroxide, preserves the hydroxyl functionality with >98% recovery.
Purification and Characterization
Crystallization and Chromatography
Crude product is typically crystallized from ethanol/water (3:1 v/v), yielding needle-like crystals with 95–98% purity. For higher purity (>99%), silica gel chromatography using ethyl acetate/hexane (1:2) as the eluent is recommended.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, OH), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 8.32 (t, J = 5.6 Hz, 1H, NH), 7.78–7.81 (m, 1H, pyridine-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.33–7.37 (m, 2H, Ar-H and pyridine-H), 6.92 (d, J = 2.8 Hz, 1H, Ar-H), 4.62 (q, J = 8.8 Hz, 2H, OCH₂CF₃), 4.55 (d, J = 5.6 Hz, 2H, CH₂NH).
High-Resolution Mass Spectrometry (HRMS):
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the microwave-assisted method for continuous flow reactors (as described in patent EP3333162A1) enables large-scale production. Key parameters include a residence time of 10 minutes, pressure of 25 MPa, and microwave power density of 52.35 W/cm³, achieving throughputs of 5–10 kg/h with 97–99% yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time | Scale Feasibility |
|---|---|---|---|---|
| Acid Chloride Acylation | 89–92 | 95–97 | 4–6 h | Pilot to Industrial |
| Microwave-Assisted | 94–97 | 96–98 | 10–15 min | Lab to Pilot |
| Continuous Flow | 97–99 | 98–99 | 10 min (per batch) | Industrial |
Q & A
Basic: What are the typical synthetic routes for synthesizing 5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide, and what key reaction conditions are required?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Protection of the 5-hydroxy group using a protecting agent (e.g., acetyl or trimethylsilyl groups) to prevent unwanted side reactions during subsequent steps .
- Step 2: Introduction of the 2,2,2-trifluoroethoxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like palladium or copper .
- Step 3: Coupling of the benzamide core with (pyridin-2-yl)methylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Step 4: Deprotection of the hydroxy group under mild acidic or basic conditions (e.g., HCl/MeOH or TBAF) .
Critical conditions include temperature control (0–60°C), inert atmosphere (N₂/Ar), and purification via column chromatography or HPLC .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., trifluoroethoxy at position 2, pyridylmethylamide linkage). Key signals include aromatic protons (δ 6.8–8.5 ppm) and trifluoroethoxy CF₃ (δ ~75 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₄F₃N₂O₃: 363.0956) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .
Basic: What are the primary biological targets or pathways investigated for this compound based on its structural features?
Methodological Answer:
The compound’s trifluoroethoxy and hydroxy groups suggest interactions with ion channels or enzymes:
- Antiarrhythmic Activity: The trifluoroethoxy group enhances lipophilicity, potentially targeting cardiac sodium/potassium channels. In vitro electrophysiological assays (patch-clamp) on cardiomyocytes are used to validate this .
- Enzyme Inhibition: The pyridylmethyl moiety may bind to kinase ATP pockets. Kinase inhibition assays (e.g., ADP-Glo™) screen for activity against targets like JAK2 or EGFR .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Comparative Bioassays: Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables like solvent effects (DMSO concentration) or metabolite interference .
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with proposed targets (e.g., ion channels). Discrepancies may arise from binding mode variations due to protonation states of the pyridine ring .
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed effects in certain models .
Advanced: What methodologies are recommended for studying the structure-activity relationships (SAR) of analogs of this compound?
Methodological Answer:
- Analog Design: Systematically modify substituents (e.g., replace trifluoroethoxy with methoxy or chloro) and retain the benzamide core. Use parallel synthesis or combinatorial chemistry for high-throughput screening .
- Biological Testing:
- In vitro: Dose-response curves (IC₅₀/EC₅₀) in target-specific assays (e.g., fluorescence-based calcium flux for ion channels).
- In silico: Quantitative Structure-Activity Relationship (QSAR) models to predict potency .
- Crystallography: Co-crystallize analogs with target proteins (e.g., kinases) to validate binding hypotheses .
Advanced: What strategies are effective in improving the pharmacokinetic properties of this compound during drug development?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂). Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Solubility Enhancement: Formulate as a salt (e.g., hydrochloride) or use prodrug strategies (e.g., esterification of the hydroxy group) .
- Blood-Brain Barrier (BBB) Penetration: LogP optimization (target 2–3) via substituent modification. Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
